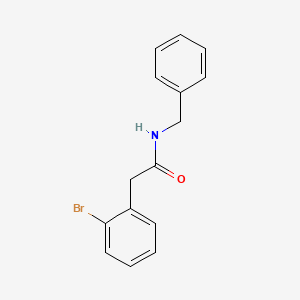

N-benzyl-2-(2-bromophenyl)acetamide

Description

Significance of Aryl Amide Scaffolds in Molecular Design and Synthesis

Aryl amide scaffolds are fundamental building blocks in the design of new molecules with specific functions. Their prevalence stems from their structural rigidity and their ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. These scaffolds are often used to mimic the secondary structures of peptides, such as α-helices, which are involved in numerous protein-protein interactions. The development of small molecules that can mimic these structures is a key objective in chemical biology and drug discovery.

Furthermore, aryl amide-based structures have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties ontosight.ai. The synthesis of diverse libraries of aryl amides is a common strategy in the search for new therapeutic agents.

Structural Context of the N-benzyl and 2-bromophenyl Moieties within Organic Frameworks

The two key substituents of N-benzyl-2-(2-bromophenyl)acetamide, the N-benzyl group and the 2-bromophenyl group, each impart distinct properties to the molecule.

The N-benzyl group (C₆H₅CH₂-) is a common feature in organic synthesis. It is frequently employed as a protecting group for amines due to its general stability under a variety of reaction conditions. The benzylic position, the carbon atom attached to the benzene (B151609) ring, is also a site of enhanced reactivity, capable of stabilizing radical and ionic intermediates.

The 2-bromophenyl group is a versatile synthetic handle. The bromine atom can be readily transformed into other functional groups through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the late-stage modification of the molecule, a valuable strategy in the optimization of lead compounds in drug discovery. The 2-bromophenyl moiety is a known precursor for the in-situ generation of benzyne (B1209423), a highly reactive intermediate used to construct complex aromatic systems.

Rationale for Academic Investigation of this Chemical Class and its Analogues

The academic investigation into N-benzyl-2-arylacetamides and related compounds is driven by the quest for new molecules with useful properties, particularly in the realm of medicine. For instance, studies on N-benzyl-2-acetamidopropionamide derivatives have revealed potent anticonvulsant activities nih.gov. The exploration of analogs with different aryl substituents, such as the 2-bromophenyl group, is a logical step in understanding the structure-activity relationships within this class of compounds.

Research into a close analog, N-benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, highlights the potential for these molecules to act as inhibitors of coagulation factors or as glucokinase activators, suggesting applications in treating thromboembolic disorders and diabetes, respectively nih.gov. The synthesis of such compounds, for example through multicomponent reactions like the Passerini reaction, is also an area of active academic interest nih.gov.

Interactive Data Tables

Below are tables summarizing the key chemical entities and their properties as discussed in this article.

Table 1: Core Compound and its Key Substituents

| Compound/Moiety | Chemical Formula | Key Features |

| This compound | C₁₅H₁₄BrNO | Aryl amide scaffold with N-benzyl and 2-bromophenyl groups. |

| N-benzyl group | C₇H₇- | Common amine protecting group; imparts steric bulk and potential for π-stacking interactions. |

| 2-bromophenyl group | C₆H₄Br- | Ortho-substituted aryl halide; versatile synthetic handle for cross-coupling reactions and benzyne formation. |

Table 2: Related Compounds and Their Significance

| Related Compound | Key Research Finding | Reference |

| N-benzyl-2-acetamidopropionamide derivatives | Potent anticonvulsant activity observed in animal models. | nih.gov |

| N-benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide | Synthesized via Passerini reaction; related compounds show potential as anticoagulants and glucokinase activators. | nih.gov |

| N-Benzyl 2-(4-bromophenyl)acetamide | Can be synthesized by coupling of 4-bromobenzoic acid and benzylamine (B48309); potential for analgesic, anti-inflammatory, or antimicrobial properties. | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-(2-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c16-14-9-5-4-8-13(14)10-15(18)17-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGBKTMZHHNICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of N Benzyl 2 2 Bromophenyl Acetamide

Wittig Rearrangement Analogues in Benzyloxy-Substituted Systems

The mdpi.commdpi.com-Wittig rearrangement is a base-promoted conversion of ethers into secondary or tertiary alcohols. organic-chemistry.org This rearrangement proceeds through a radical dissociation-recombination mechanism within a solvent cage, initiated by the deprotonation of the ether at a carbon adjacent to the oxygen atom. organic-chemistry.orgwikipedia.org The stability of the resulting carbanion and the subsequent radical intermediates plays a crucial role in the facility and outcome of the reaction. organic-chemistry.orgscripps.edu

While direct studies on the Wittig rearrangement of N-benzyl-2-(2-bromophenyl)acetamide are not extensively documented, significant insights can be drawn from analogous benzyloxy-substituted systems, particularly N-alkylbenzamides. Research has shown that the N-butylamide group (CONHBu) is a highly effective promoter for the mdpi.commdpi.com-Wittig rearrangement of aryl benzyl (B1604629) ethers. mdpi.comnih.gov This suggests that a benzyloxy-substituted analogue of this compound, such as N-benzyl-2-(2-benzyloxyphenyl)acetamide, would be a viable candidate for this transformation.

In these analogous systems, treatment with a strong base like n-butyllithium (n-BuLi) induces the mdpi.commdpi.com-Wittig rearrangement. mdpi.comnih.gov For instance, 2-benzyloxy-N-butylbenzamides, upon reaction with n-BuLi, rearrange to form amide-substituted benzhydrols. mdpi.com However, these products are often unstable and can undergo subsequent cyclization. Specifically, the diarylmethanol products derived from 2-benzyloxy-N-butylbenzamides tend to cyclize, losing butylamine (B146782) to form 3-arylphthalides, a process that can be expedited by acidic conditions. mdpi.com In contrast, the rearranged products from 3- and 4-benzyloxy-N-butylbenzamides are generally stable diarylmethanols. mdpi.com

More encouraging selectivity has been observed in the Wittig rearrangement of acyclic phenylalanine-derived ortho-benzyloxy benzamides. nih.govnih.gov This highlights the potential for achieving stereoselectivity in these rearrangements. The reaction conditions, particularly the choice of base and temperature, can influence the diastereomeric ratio of the products. For example, in the rearrangement of a phenylalanine-derived amide, using s-butyllithium at 0 °C provided better selectivity compared to n-butyllithium at various temperatures. nih.gov

The general mechanism for the mdpi.commdpi.com-Wittig rearrangement involves the formation of a lithiated intermediate, which then rearranges to a more stable radical-ketyl pair that recombines to form the alcohol product. wikipedia.org The migratory aptitude of the rearranging group is related to the stability of the radical formed. Benzyl groups are particularly well-suited for this reaction as they can stabilize both the initial anionic charge and the subsequent radical intermediate. organic-chemistry.org

The table below summarizes the findings for the Wittig rearrangement of various N-butyl-benzyloxybenzamides, which serve as key analogues for predicting the reactivity of benzyloxy-substituted N-benzyl-2-phenylacetamides.

| Substrate | Base/Solvent | Product(s) | Yield | Reference |

| 2-Benzyloxy-N-butylbenzamide | n-BuLi / THF | Amide-substituted benzhydrol (unstable), 3-Phenylphthalide | Moderate (overall) | mdpi.com |

| 3-Benzyloxy-N-butylbenzamide | n-BuLi / THF | Stable diarylmethanol | Good | mdpi.com |

| 4-Benzyloxy-N-butylbenzamide | n-BuLi / THF | Stable diarylmethanol | Good | mdpi.com |

| Phenylalanine-derived o-benzyloxy benzamide | s-BuLi / THF | Diastereomeric hydroxy amides | Good (68:32 dr) | nih.gov |

The presence of substituents on the aromatic rings can significantly impact the reaction. While functional groups like methyl, methoxy, and fluoro are compatible with the rearrangement conditions, nitro groups are not. nih.gov Furthermore, significant steric hindrance, such as the presence of two ortho substituents on the migrating aryl group, can impede or completely prevent the Wittig rearrangement. mdpi.com

In the context of this compound, a hypothetical benzyloxy-substituted analogue, N-benzyl-2-(2-benzyloxyphenyl)acetamide, would be expected to undergo a mdpi.commdpi.com-Wittig rearrangement upon treatment with a strong base. The reaction would likely proceed via deprotonation at the benzylic carbon of the ether, followed by migration of the phenylacetamide-containing group to furnish a diarylmethanol. The stability and subsequent transformations of this product would depend on the specific substitution pattern and reaction conditions.

Theoretical and Computational Studies on N Benzyl 2 2 Bromophenyl Acetamide

Quantum Chemical Analysis of Molecular Structure and Conformation

Quantum chemical methods are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational method that determines the electronic structure of atoms and molecules. A key application of DFT is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For N-benzyl-2-(2-bromophenyl)acetamide, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

For instance, studies on related acetanilides often employ the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The geometry optimization would reveal the preferred conformation of the molecule, including the relative orientations of the benzyl (B1604629) and 2-bromophenyl rings with respect to the acetamide (B32628) backbone. This information is crucial for understanding its potential interactions with biological targets.

Ab Initio Methods for Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic structure information. For this compound, these calculations could be used to determine properties such as electron density distribution, molecular orbital energies, and ionization potential, offering a deeper understanding of its chemical behavior.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the computed structure and provide detailed assignments of spectral features.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach. For this compound, calculating the NMR spectra would help in assigning the signals observed in experimental spectra and could aid in confirming the predicted lowest-energy conformation. Studies on similar molecules have shown a good correlation between calculated and experimental chemical shifts.

Computational Studies of Reactivity Indices and Reaction Pathways

Computational chemistry can also be used to predict the reactivity of a molecule and to explore potential reaction mechanisms. Reactivity indices, derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, chemical hardness, and Fukui functions, can identify the most reactive sites within this compound. This information is valuable for understanding how the molecule might interact with other chemical species and for predicting its metabolic fate. Furthermore, computational methods can be employed to map out the potential energy surface for various reaction pathways, providing insights into reaction kinetics and thermodynamics.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP analysis would identify the most likely sites for intermolecular interactions. The oxygen atom of the carbonyl group is expected to be a region of high electron density (red), making it a primary site for hydrogen bonding and electrophilic attack. Conversely, the hydrogen atom attached to the amide nitrogen would be a region of positive potential (blue), indicating its role as a hydrogen bond donor. The aromatic rings would exhibit a more complex potential distribution due to the interplay of the electron-donating and withdrawing effects of the substituents.

Hypothetical MEP Data for this compound

| Atomic Site | MEP Value (kcal/mol) | Predicted Reactivity |

| Carbonyl Oxygen (O) | -55.0 | Electrophilic Attack Site |

| Amide Hydrogen (H-N) | +45.0 | Nucleophilic Attack Site |

| Bromine Atom (Br) | -15.0 | Weakly Electrophilic |

| Phenyl Ring (π-system) | -20.0 to +20.0 | Complex Reactivity |

| Benzyl Ring (π-system) | -18.0 to +18.0 | Complex Reactivity |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. youtube.comnih.gov

In the context of this compound, FMO analysis could provide insights into its charge transfer properties and reactivity in various chemical reactions. The distribution of the HOMO and LUMO across the molecule would indicate the regions most involved in electron donation and acceptance. It is anticipated that the HOMO would have significant contributions from the phenyl and benzyl rings, as well as the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely to be distributed over the carbonyl group and the aromatic rings.

Hypothetical FMO Data for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -8.5 | Associated with electron-donating ability |

| LUMO Energy | -1.2 | Associated with electron-accepting ability |

| HOMO-LUMO Gap | 7.3 | Indicator of chemical stability and reactivity |

| Ionization Potential | 8.5 | Energy required to remove an electron |

| Electron Affinity | 1.2 | Energy released when an electron is added |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Transition State Modeling for Mechanistic Elucidation

Transition state modeling is a computational technique used to study the mechanism of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, chemists can determine the activation energy of a reaction and gain a deeper understanding of the reaction pathway. This is crucial for predicting reaction rates and for designing more efficient synthetic routes.

For this compound, transition state modeling could be employed to investigate various potential reactions, such as its synthesis, hydrolysis, or other transformations. For example, in its synthesis from 2-(2-bromophenyl)acetic acid and benzylamine (B48309), modeling could elucidate the structure of the transition state for the amide bond formation, providing insights into the reaction mechanism and the factors that influence its efficiency.

Hypothetical Transition State Data for the Hydrolysis of this compound

| Parameter | Value (kcal/mol) | Description |

| Energy of Reactants | 0.0 | Relative energy of the starting materials |

| Energy of Transition State | +25.0 | Activation energy barrier for the reaction |

| Energy of Products | -10.0 | Relative energy of the final products |

| Reaction Enthalpy (ΔH) | -10.0 | Overall energy change of the reaction |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Conformational Dynamics and Rotational Equilibria Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Rotational equilibria studies focus on the relative energies of these conformers and the energy barriers to their interconversion. scielo.brmdpi.com

Hypothetical Rotational Barrier Data for this compound

| Rotatable Bond | Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |

| Amide C-N Bond | 18.5 | trans (180°) |

| N-C (benzyl) Bond | 5.2 | gauche (60°) |

| Cα-C (phenyl) Bond | 4.8 | skewed (45°) |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Advanced Structural Characterization Methodologies in Academic Research

Single-Crystal X-ray Diffraction Analysis

Crystal packing, or how molecules arrange themselves in a crystal, is governed by intermolecular forces. For N-benzyl-2-(2-bromophenyl)acetamide, the amide group is a key participant in forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.

In studies of the simpler N-benzylacetamide, molecules are interconnected by N—H⋯O hydrogen bonds, forming infinite chains that dictate the crystal's structure. researchgate.net A similar hydrogen-bonding network would be anticipated for this compound, which would be a primary factor in its crystal packing. The presence of the bromine atom might also introduce halogen bonding or other weak interactions influencing the packing motif.

Table 1: Representative Crystal Data for a Related Acetamide (B32628) Derivative (N-benzylacetamide)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 4.8383 Å, b = 14.906 Å, c = 11.663 Å |

| Intermolecular Bond | N—H⋯O |

This data is for the related compound N-benzylacetamide and is provided for illustrative purposes only. researchgate.net

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, which can lead to different physical properties. Co-crystallization involves crystallizing the target molecule with another compound (a co-former) to create a new crystalline solid with potentially altered properties. Currently, there are no published studies on the polymorphic behavior or co-crystallization of this compound. Investigating these phenomena would be a valuable area of research to understand its solid-state diversity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

A full structural assignment of this compound in solution (e.g., in deuterated chloroform, CDCl₃) would employ a suite of NMR experiments.

¹H and ¹³C NMR: One-dimensional spectra would identify the number and types of proton and carbon environments.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds, establishing connectivity within spin systems, such as identifying adjacent protons in the benzyl (B1604629) and bromophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing unambiguous C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds, which is crucial for connecting different fragments of the molecule, such as linking the benzyl group to the acetamide nitrogen and the bromophenyl group to the acetyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected by bonds. It would be essential for determining the preferred conformation (e.g., cis or trans about the amide bond) in solution.

Research on other complex N-benzyl amides has successfully used these techniques to confirm molecular formulas and elucidate the full structure in solution. scielo.br

Amide bonds, like the one in this compound, exhibit restricted rotation due to the partial double-bond character of the C-N bond. scielo.br This can lead to the presence of two distinct conformers (rotamers) in solution, which may be observable in the NMR spectrum at room temperature as separate sets of signals.

By recording NMR spectra at different temperatures (Variable Temperature NMR), the rate of interconversion between these rotamers can be studied. As the temperature increases, the rate of rotation increases, causing the distinct signals for each rotamer to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. Analysis of these line-shape changes allows for the calculation of the energy barrier to rotation (ΔG‡), providing quantitative insight into the molecule's conformational dynamics. While this is a common practice for amides, no such study has been published for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in modern chemical research, offering unparalleled precision in the determination of molecular weights and the elucidation of chemical structures. In the context of characterizing novel or synthesized compounds such as this compound, HRMS provides critical data that substantiates the compound's elemental composition and sheds light on its structural intricacies through detailed fragmentation analysis.

Exact Mass Determination

The primary utility of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the determination of a molecule's exact mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms. For this compound (C₁₅H₁₄BrNO), the theoretical exact mass can be calculated with high precision. This experimental value, when compared to the theoretical monoisotopic mass, serves as a powerful confirmation of the elemental formula.

In academic research, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap. For this compound, analysis would typically involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer. The instrument would then measure the m/z of the protonated molecule, [M+H]⁺, or other adducts.

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for any bromine-containing ion, separated by two m/z units (the M+ and M+2 peaks), with nearly equal intensity. whitman.edujove.com The observation of this 1:1 isotopic signature for the molecular ion of this compound would provide strong evidence for the presence of a single bromine atom in the structure.

The table below outlines the theoretical monoisotopic masses for the molecular ion of this compound, which would be the values targeted in an HRMS experiment.

| Ion | Theoretical Monoisotopic Mass (Da) |

| [C₁₅H₁₄⁷⁹BrNO+H]⁺ | 319.0335 |

| [C₁₅H₁₄⁸¹BrNO+H]⁺ | 321.0315 |

This interactive table presents the theoretical exact masses for the protonated molecular ions of this compound containing the two stable isotopes of bromine.

Fragmentation Pattern Analysis

Beyond exact mass determination, HRMS provides invaluable structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy within the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of this fragmentation is predictable and characteristic of the molecule's structure. tutorchase.com

Amide Bond Cleavage: The amide linkage is a common site of fragmentation. Cleavage of the C-N bond can lead to the formation of a benzyl cation (C₇H₇⁺, m/z 91) and a neutral 2-(2-bromophenyl)acetamide (B1268463) fragment, or the formation of an N-benzylacetamide cation and a 2-bromophenyl radical.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group is another likely fragmentation pathway. This would result in the formation of a 2-bromophenylacetyl cation.

Loss of Bromine: The carbon-bromine bond can also cleave, leading to a fragment ion corresponding to the loss of a bromine radical. This is often observed in the mass spectra of brominated compounds. nih.gov

Benzyl Group Fragmentation: The benzyl group itself can undergo fragmentation, most notably forming the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common peak in the mass spectra of compounds containing a benzyl moiety. whitman.edu

Detailed analysis of the m/z values of these fragment ions, obtained with high resolution, allows for the assignment of their elemental compositions, further corroborating the proposed structure. The table below lists some of the plausible fragment ions for this compound and their theoretical exact masses.

| Predicted Fragment Ion | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| [C₇H₇]⁺ (Tropylium ion) | C₇H₇⁺ | 91.0548 |

| [C₈H₆⁷⁹BrO]⁺ | C₈H₆⁷⁹BrO⁺ | 196.9600 |

| [C₈H₆⁸¹BrO]⁺ | C₈H₆⁸¹BrO⁺ | 198.9580 |

| [C₈H₈NO]⁺ | C₈H₈NO⁺ | 134.0600 |

This interactive table displays the predicted major fragment ions of this compound and their corresponding theoretical exact masses.

N Benzyl 2 2 Bromophenyl Acetamide As a Precursor and Model System in Organic Synthesis

Role as a Synthetic Building Block for Complex Organic Molecules

The presence of both an aryl halide and an amide group in N-benzyl-2-(2-bromophenyl)acetamide provides two key points for molecular elaboration. This dual functionality enables chemists to build intricate molecular architectures through sequential or tandem reactions, leading to the synthesis of a variety of complex organic molecules.

This compound is a key substrate in the synthesis of a variety of substituted amides and anilides. The bromine atom on the phenyl ring is susceptible to substitution reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the ortho-position of the phenyl ring. For instance, coupling with boronic acids (Suzuki coupling), organotin compounds (Stille coupling), or amines (Buchwald-Hartwig amination) can introduce new carbon-carbon and carbon-nitrogen bonds, respectively. These transformations are fundamental in medicinal chemistry and materials science for creating libraries of compounds with diverse functionalities.

The amide bond itself can also be a site for chemical modification, although it is generally more stable. Under certain conditions, the N-H bond can be deprotonated and the resulting anion can be alkylated or acylated. More vigorous conditions can lead to the cleavage of the amide bond, providing access to the corresponding carboxylic acid or amine precursors, which can then be further functionalized.

One of the most significant applications of this compound is as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and natural products. The strategic placement of the bromo and amide groups allows for intramolecular cyclization reactions, which are efficient methods for constructing ring systems.

A prominent example is the synthesis of isoindolinones and related lactams. Through intramolecular Buchwald-Hartwig amination, the amide nitrogen can displace the ortho-bromo substituent, forming a new five-membered ring. This transformation is often catalyzed by palladium or copper complexes and is a powerful strategy for accessing this important class of heterocycles. Variations in the reaction conditions and the use of different catalysts can influence the efficiency and selectivity of the cyclization.

Furthermore, by modifying the starting material or the reaction pathway, other heterocyclic systems can be accessed. For instance, if the amide nitrogen is part of a more complex substituent, larger ring systems or polycyclic structures can be formed. The versatility of this compound as a precursor is a testament to the power of intramolecular reactions in building molecular complexity.

Applications in Methodological Development for Aryl Halide and Amide Transformations

The well-defined structure and reactivity of this compound make it an excellent substrate for the development of new synthetic methodologies. The presence of both an aryl halide and an amide group allows researchers to test the scope and limitations of new catalytic systems for C-C and C-N bond formation.

For example, when developing a new palladium catalyst for Suzuki or Buchwald-Hartwig reactions, this compound can be used as a benchmark substrate. The efficiency of the catalyst can be evaluated by measuring the yield of the desired coupled product under various reaction conditions. The steric hindrance provided by the ortho-substituent and the presence of the amide group can present a challenge for many catalysts, making this a rigorous test of a new method's effectiveness.

Similarly, in the development of new methods for amide bond activation or transformation, this compound can serve as a model compound. Researchers can explore novel reagents or catalysts for reactions such as amide reduction, N-alkylation, or even the challenging direct conversion of the amide to other functional groups. The outcomes of these reactions on this model substrate provide valuable insights into the potential applicability of the new methodology to more complex systems.

Utilization as a Model Compound for Mechanistic Studies in Catalysis

Understanding the mechanism of a catalytic reaction is crucial for its optimization and for the rational design of new and improved catalysts. This compound is frequently employed as a model compound in mechanistic studies of transition metal-catalyzed reactions, particularly those involving palladium.

In the context of intramolecular cyclization reactions to form heterocycles, this compound allows for the study of the key steps in the catalytic cycle, such as oxidative addition, ligand exchange, and reductive elimination. By systematically varying the reaction parameters (e.g., catalyst, ligand, base, solvent) and analyzing the reaction kinetics and intermediates, researchers can piece together the mechanistic puzzle.

Future Perspectives and Emerging Research Directions

Development of Asymmetric Synthetic Routes to Chiral Analogues

The N-benzyl-2-(2-bromophenyl)acetamide molecule possesses a chiral center at the α-carbon. While it can exist as a racemate, the development of enantiomerically pure forms is a critical area of future research, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov Current synthetic approaches may lead to racemic mixtures; for instance, a related derivative, N-benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, crystallizes as a racemate. nih.govprolabas.com

Future research will likely focus on the development of catalytic asymmetric methods to access specific enantiomers of this compound and its derivatives. Strategies could involve the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, to control the stereochemical outcome of the reaction. nih.govrsc.org For example, the asymmetric arylation of a suitable precursor could establish the chiral center with high enantioselectivity. acs.orgeurekalert.org Another promising approach is the use of chiral auxiliaries, which can be temporarily attached to the substrate to direct the stereoselective formation of the desired product. numberanalytics.com The development of such methods would be a significant step towards understanding the structure-activity relationship of the individual enantiomers.

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Description | Potential Catalyst/Auxiliary |

| Catalytic Asymmetric Arylation | Direct enantioselective introduction of the 2-bromophenyl group to an acetamide (B32628) precursor. | Chiral Phosphoric Acids, Chiral Transition Metal Complexes (e.g., with TANIAPHOS ligands) nih.gov |

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to guide the stereoselective reaction. | Evans' oxazolidinones, Oppolzer's camphorsultam numberanalytics.com |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture to yield an enantioenriched product. | Chiral catalysts that preferentially react with one enantiomer. |

| Enantioselective C-H Functionalization | Direct asymmetric functionalization of a C-H bond at the α-position of a precursor. | Chiral transition metal catalysts. |

Exploration of Novel Reactivity via Non-Classical Activation Modes

Traditional methods for amide bond formation often require harsh conditions or the use of stoichiometric activating agents. Future research into the synthesis of this compound will likely explore non-classical activation modes to improve efficiency, reduce waste, and access novel reactivity. nih.govacs.org

One such promising area is microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govresearchgate.netrsc.org A production method for a related compound, N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, utilizes microwave irradiation as an activation source in a one-step, solvent-free process. researchgate.net This suggests that a similar approach could be developed for the synthesis of this compound.

Photocatalysis represents another frontier in chemical synthesis, using visible light to drive chemical reactions under mild conditions. morressier.comscribd.comprinceton.eduresearchgate.net For the synthesis of this compound, photocatalysis could enable novel carbon-carbon bond-forming reactions to construct the core scaffold or to introduce further functionalization. princeton.edu For instance, a photoredox-catalyzed coupling of a 2-bromophenyl radical with a suitable acetamide precursor could be a potential route.

Table 2: Comparison of Classical and Non-Classical Activation Modes

| Activation Mode | Principle | Potential Advantages for Synthesis |

| Classical (Thermal Heating) | Use of conventional heating to overcome reaction activation barriers. | Well-established and widely used. |

| Microwave Irradiation | Direct heating of polar molecules through dielectric loss. | Rapid reaction rates, higher yields, improved purity. nih.govresearchgate.net |

| Photocatalysis | Use of light to generate reactive intermediates via a photocatalyst. | Mild reaction conditions, high selectivity, access to novel reaction pathways. morressier.comscribd.comprinceton.eduresearchgate.net |

| Sonication (Ultrasound) | Use of acoustic cavitation to create localized high-energy zones. | Enhanced reaction rates, particularly for heterogeneous reactions. |

Advanced In Silico Approaches for Reaction Discovery and Optimization

Computational chemistry and in silico modeling are becoming indispensable tools in modern synthetic chemistry. bohrium.comresearchgate.netchiralpedia.com For a target molecule like this compound, these approaches can accelerate the discovery of new synthetic routes and optimize existing ones without the need for extensive experimental screening.

Future research could employ quantum mechanics (QM) and molecular mechanics (MM) methods to model potential reaction pathways and transition states for the synthesis of this compound. acs.org This can provide valuable insights into reaction mechanisms and help in the rational design of catalysts for asymmetric synthesis, predicting which catalyst is likely to afford the desired enantiomer with high selectivity. bohrium.comresearchgate.net

Furthermore, machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, such as yield and stereoselectivity. chiralpedia.comnih.gov While predicting theoretical yields with high accuracy remains a challenge, these models can help to identify promising reaction conditions for the synthesis of this compound, thereby reducing the experimental effort required for optimization. nih.gov

Table 3: Applications of In Silico Approaches

| In Silico Approach | Application in Synthesis of this compound |

| Quantum Mechanics (QM) | Calculation of transition state energies to predict enantioselectivity of asymmetric reactions. researchgate.net |

| Molecular Mechanics (MM) | Rapid conformational searching and initial screening of catalyst-substrate interactions. acs.org |

| Machine Learning (ML) | Prediction of reaction yields and identification of optimal reaction conditions from large datasets. chiralpedia.comnih.gov |

| Virtual Screening | High-throughput computational evaluation of virtual libraries of catalysts or reactants. chiralpedia.com |

Integration into Automated and High-Throughput Synthesis Platforms

The need for rapid discovery and optimization of new molecules has led to the development of automated and high-throughput synthesis platforms. researchgate.netchemrxiv.org Integrating the synthesis of this compound and its analogues into such platforms is a key future direction, particularly for exploring its potential in drug discovery and materials science.

Flow chemistry offers a powerful platform for the continuous and automated synthesis of chemical compounds. prolabas.comresearchgate.netrsc.orgrsc.org By performing reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, improve safety and scalability, and facilitate multi-step syntheses. acs.org A telescoped flow process could be designed for the synthesis of α-substituted amides, starting from readily available materials. acs.org

Furthermore, automated parallel synthesis enables the rapid generation of libraries of related compounds in a 96-well plate format or similar arrays. researchgate.netrsc.orgnih.gov This would allow for the systematic variation of the substituents on both the benzyl (B1604629) and the bromophenyl rings of the this compound scaffold. The resulting compound libraries could then be screened for biological activity or material properties, significantly accelerating the discovery process. The development of robust and automated methods for the synthesis of amide-containing compound libraries is an active area of research. researchgate.netchemrxiv.org

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-(2-bromophenyl)acetamide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

Reacting 2-(2-bromophenyl)acetic acid chloride with benzylamine in dichloromethane (DCM) at 273 K in the presence of triethylamine (TEA) as a base .

For more complex derivatives, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed. For example, Pd(dppf)Cl₂ in tetrahydrofuran (THF)/H₂O (5:1) at 80°C under N₂ achieves coupling with boronate esters .

Slow evaporation from toluene or DCM yields single crystals for structural validation .

Q. What spectroscopic and crystallographic techniques are used for characterization?

Methodological Answer:

- X-ray crystallography resolves molecular conformation and intermolecular interactions (e.g., N–H···O hydrogen bonds, dihedral angles between aromatic rings) .

- 1H/13C NMR confirms substituent positions and purity. For example, the acetamide proton (N–H) appears at ~8.5 ppm .

- IR spectroscopy identifies amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Q. What biological activities are reported for this compound derivatives?

Answer: Key activities include:

- Anticoagulant effects : Inhibition of coagulation factors Xa/IXa for thromboembolic therapy .

- Anticonvulsant activity : ED₅₀ values as low as 4.5 mg/kg (i.p. in mice) for stereoisomers, with (R)-enantiomers showing superior efficacy .

- Anticancer potential : Src kinase inhibition (IC₅₀ < 100 nM) via substrate-binding site competition .

Advanced Research Questions

Q. How does the substitution pattern influence structure-activity relationships (SAR)?

Methodological Answer:

- Bromine at 2-position : Enhances anticoagulant activity by stabilizing π-π stacking with target proteases .

- Morpholinoethoxy groups : Improve Src kinase inhibition by increasing solubility and binding affinity (e.g., KX2-391, IC₅₀ = 9.6 nM) .

- Stereochemistry : (R)-enantiomers of 3-methoxypropionamide derivatives exhibit ED₅₀ values 20× lower than (S)-enantiomers due to target steric constraints .

Q. How can contradictions in pharmacological data between studies be resolved?

Methodological Answer:

- Validate assay conditions : Compare ED₅₀/IC₅₀ values under standardized protocols (e.g., intraperitoneal vs. oral administration in rodents) .

- Purity analysis : Use HPLC (>98% purity) to rule out impurities affecting activity .

- Crystallographic validation : Confirm molecular conformation differences (e.g., dihedral angles varying by 10–85° between derivatives) that alter bioactivity .

Q. What strategies optimize reaction yields in palladium-catalyzed syntheses?

Methodological Answer:

- Ligand selection : Bulky ligands (e.g., dppf) improve coupling efficiency in THF/H₂O .

- Base optimization : K₂CO₃ outperforms NaHCO₃ in deprotonating intermediates .

- Temperature control : 80°C balances reaction rate and byproduct suppression .

Q. How do crystal packing interactions affect physicochemical properties?

Methodological Answer:

Q. Why do enantiomers exhibit divergent anticonvulsant activities?

Methodological Answer:

- Stereospecific binding : (R)-enantiomers of 3-methoxypropionamide derivatives align with hydrophobic pockets in voltage-gated sodium channels, reducing ED₅₀ by 95% compared to (S)-forms .

- Toxicological profiles : (R)-18 has a protective index (PI) >130 in rats vs. PI = 6.0 for (S)-18, linked to metabolic stability differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.